
5-Amino-4-fluoro-2-methylphenol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-fluoro-2-methylphenol;sulfuric acid is a chemical compound with the molecular formula C7H8FNO.H2SO4. It is a versatile material used in scientific research due to its unique properties, making it suitable for various applications such as drug synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-fluoro-2-methylphenol involves the introduction of an amino group and a fluorine atom onto a methylphenol backbone. The reaction typically involves the nitration of 4-fluoro-2-methylphenol followed by reduction to introduce the amino group. The compound is then treated with sulfuric acid to form the sulfate salt .
Industrial Production Methods
Industrial production of 5-Amino-4-fluoro-2-methylphenol;sulfuric acid involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The final product is often crystallized from an aqueous solution of sulfuric acid to obtain the sulfate salt .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-fluoro-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
5-Amino-4-fluoro-2-methylphenol;sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical drugs.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity and affect metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-hydroxy-4-methylaniline
- 4-Amino-5-fluoro-2-hydroxytoluene
- 2-Fluoro-5-hydroxy-p-toluidine
- 5-Amino-4-fluoro-o-cresol
Uniqueness
5-Amino-4-fluoro-2-methylphenol;sulfuric acid is unique due to its specific combination of an amino group, a fluorine atom, and a methyl group on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it particularly useful in various scientific and industrial applications .
Biological Activity
5-Amino-4-fluoro-2-methylphenol; sulfuric acid (CAS No. 350482-02-9) is a compound notable for its diverse biological activities and applications in medicinal chemistry, biochemistry, and industrial processes. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C7H8FNO·H2SO4. Its structure features an amino group (-NH2), a fluorine atom (F), and a methyl group (-CH3) attached to a phenolic ring, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of 5-Amino-4-fluoro-2-methylphenol; sulfuric acid typically involves:
- Nitration of 4-fluoro-2-methylphenol : Introduction of a nitro group.
- Reduction : Converting the nitro group to an amino group.
- Reaction with sulfuric acid : Formation of the sulfate salt.
This multi-step process requires careful control of conditions such as temperature and pH to achieve high yields and purity.
The biological activity of 5-Amino-4-fluoro-2-methylphenol; sulfuric acid is primarily attributed to its ability to interact with specific biomolecules, influencing various biochemical pathways. The amino group facilitates hydrogen bonding with enzymes and receptors, while the fluorine atom enhances stability and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Enzyme Interaction Studies
5-Amino-4-fluoro-2-methylphenol; sulfuric acid has been used in proteomics research to study enzyme interactions. It can act as an inhibitor or activator for specific enzymes, affecting metabolic pathways related to disease processes such as cancer and diabetes .
Case Studies
- Antibacterial Activity : A systematic study evaluated the antibacterial effects of 5-Amino-4-fluoro-2-methylphenol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential for antibiotic development.
- Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines (IC50 values ranging from 146 nM to 10 µM). These findings highlight its potential as a lead compound in anticancer drug design .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
5-Amino-4-fluoro-2-methylphenol | Antimicrobial, anticancer | Fluorine substitution enhances activity |
2-Fluoro-5-hydroxy-4-methylaniline | Moderate antibacterial | Hydroxyl group presence |
4-Amino-5-fluoro-2-hydroxytoluene | Anticancer | Hydroxyl group increases solubility |
Properties
IUPAC Name |
5-amino-4-fluoro-2-methylphenol;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.H2O4S/c1-4-2-5(8)6(9)3-7(4)10;1-5(2,3)4/h2-3,10H,9H2,1H3;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTNQSUCNTYVGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)F.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.